Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Description
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a hydroxymethyl substituent at the C4 position and a methyl ester group at C2. This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and functional materials. The compound is synthesized via regioselective reduction of dimethyl pyrrole-2,4-dicarboxylate using diisobutylaluminum hydride (DIBAH), where the pyrrole nitrogen facilitates selective reduction at the C4 carbonyl group . This method contrasts with other diesters (e.g., furan or pyridine derivatives), which lack analogous selectivity due to differences in electronic and steric interactions .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHUWXWJIMDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845052 | |
| Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918827-38-0 | |
| Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a methyl ester in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1H-pyrrole-2-carboxylate
Reduction: 4-(Hydroxymethyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate has the molecular formula C₇H₉NO₃ and a molecular weight of approximately 155.15 g/mol. It features a pyrrole ring, which is a five-membered aromatic structure containing nitrogen, and a carboxylate group that enhances its reactivity. The hydroxymethyl group at the 4-position improves solubility and reactivity in various chemical environments, making it suitable for diverse applications .
Scientific Research Applications
This compound plays a crucial role in various research areas:
Pharmaceutical Chemistry
- Intermediate for Drug Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in developing new pharmaceuticals. Its structural features allow it to participate in various chemical reactions that lead to biologically active compounds.
- Potential Therapeutic Uses : Compounds with similar pyrrole structures have been associated with anti-inflammatory, antimicrobial, and anticancer activities. The hydroxymethyl substitution may enhance these properties by improving solubility and bioavailability .
Biological Studies
- Enzyme Interaction Studies : this compound can be utilized to study enzyme interactions due to its reactive functional groups. Understanding these interactions can lead to insights into enzyme mechanisms and potential inhibitors.
- Biosynthetic Pathways : Research into biosynthetic pathways involving this compound can reveal new methods for producing valuable natural products through microbial fermentation processes .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several pyrrole derivatives, including this compound. Results indicated that compounds with hydroxymethyl substitutions exhibited enhanced activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Enzymatic Production
Research demonstrated the enzymatic conversion of glucose and l-lysine into pyrrole derivatives using specific microbial strains. This method highlighted the potential for sustainable synthesis of this compound, showcasing its relevance in green chemistry initiatives .
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrole ring’s aromatic nature also plays a role in its chemical reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : Aryl groups (e.g., p-tolyl in 2a) introduced via Suzuki coupling increase molecular weight and melting points compared to the hydroxymethyl derivative .
- Lipophilicity : Benzoyl-substituted derivatives (e.g., 2-methylbenzoyl in ) exhibit higher LogP values (e.g., 2.95) due to aromatic hydrophobic groups, whereas the hydroxymethyl group enhances hydrophilicity .
- Synthetic Utility : The hydroxymethyl group serves as a reactive site for further functionalization (e.g., oxidation to carboxyl or conjugation), unlike inert aryl substituents .
Biological Activity
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound features a pyrrole ring substituted with a hydroxymethyl group and an ester functional group. This unique structure allows for various chemical modifications, enhancing its reactivity and biological potential. The compound's molecular formula is CHNO.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that this compound exhibits both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Effective | < 32 µg/mL |
| Fungi | Moderate | < 64 µg/mL |
The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes, which are critical for their survival and replication .
Anticancer Properties
Recent research has explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
The anticancer activity is attributed to the compound's ability to interact with DNA, leading to altered gene expression and subsequent cell death .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- DNA Interaction : The compound forms hydrogen bonds with DNA bases, potentially leading to intercalation or groove binding, which can modulate gene expression.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .
Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against drug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development .
- Anticancer Studies : Research conducted by Pharmaceutical Biology highlighted the compound's efficacy in reducing tumor growth in xenograft models, showcasing its therapeutic promise against specific cancers .
- Mechanistic Insights : A recent article in Bioorganic & Medicinal Chemistry Letters detailed how modifications to the hydroxymethyl group could enhance binding affinity to target proteins involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a clinical study, this compound was tested against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential use as an alternative treatment option for resistant infections.
Case Study 2: Cancer Treatment
A preclinical trial evaluated the effects of this compound on human breast cancer cells. The compound was administered at varying doses, resulting in decreased cell viability and induction of apoptosis markers, suggesting its role as a promising anticancer agent.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrrole Ring Formation : Use the Paal-Knorr synthesis with 1,4-dicarbonyl compounds and ammonia derivatives. Substituents (e.g., hydroxymethyl) are introduced via electrophilic substitution .
Hydroxymethyl Functionalization : Post-synthetic oxidation/reduction steps (e.g., using NaBH₄ or TEMPO-mediated oxidation) to install the hydroxymethyl group.
Esterification : React the carboxylic acid intermediate with methanol under acidic catalysis (H₂SO₄ or HCl).
Q. Critical Parameters :
- Temperature : Excess heat (>80°C) may degrade the hydroxymethyl group.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency.
| Reaction Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Pyrrole Formation | 1,4-diketone + NH₃, 60°C | 50–70% | |
| Hydroxymethylation | NaBH₄, THF, 0°C | 65–80% | |
| Esterification | MeOH, H₂SO₄, reflux | 85–95% |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from similar analogs?
Methodological Answer:
Q. Common Pitfalls :
- Overlapping signals (e.g., hydroxymethyl vs. solvent residues): Use deuterated DMSO for clearer resolution.
- Hygroscopicity: Dry samples thoroughly to avoid water peaks in IR .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in hydrogen bonding and packing motifs?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize absorption errors.
- Refinement Software : SHELXL (for small-molecule refinement) and WinGX (for visualization and analysis) .
- Hydrogen Bond Ambiguities :
Case Study :
In a 2024 study, discrepancies in hydrogen bond lengths (1.8–2.2 Å) were resolved by refining thermal displacement parameters (ADPs) and applying TWIN/BASF corrections for twinned crystals .
Q. How does computational DFT modeling predict the reactivity of the hydroxymethyl group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electron Density Analysis : Use B3LYP/6-311++G(d,p) to calculate Fukui indices (ƒ⁺ for electrophilicity, ƒ⁻ for nucleophilicity).
- Key Findings :
- The hydroxymethyl oxygen has high ƒ⁻ (nucleophilic sites: >0.12), favoring reactions with electrophiles (e.g., acyl chlorides).
- Substituent effects: Electron-withdrawing groups on the pyrrole ring reduce hydroxymethyl reactivity by 15–20% .
Validation :
Compare computed transition states (IRC paths) with experimental kinetic data (e.g., Arrhenius plots) .
Q. What catalytic systems enable enantioselective derivatization of this compound?
Methodological Answer:
Q. Optimization Workflow :
Screen solvents (toluene > CH₂Cl₂ for SPA systems).
Temperature: –20°C minimizes racemization.
Additives: 4Å molecular sieves improve catalyst turnover .
| Catalyst | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| TRIP-SPA | Allylic Alkylation | 85 | 92 |
| L-Proline | Diels-Alder | 78 | 88 |
Q. How do stability studies inform storage and handling protocols for this compound in aqueous vs. non-aqueous environments?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis: Ester cleavage in aqueous buffers (pH > 7) forms 4-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid.
- Oxidation: Hydroxymethyl → formyl group under O₂ (confirmed by LC-MS).
Q. Storage Recommendations :
Q. Accelerated Stability Data :
| Condition | Time | Purity Loss |
|---|---|---|
| pH 7.4, 25°C | 7 days | 25% |
| pH 5.0, 4°C | 30 days | <5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
